molecular formula C10H9Cl2N3S B13697113 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole

Cat. No.: B13697113
M. Wt: 274.17 g/mol
InChI Key: ZTKDJAIWWYDIPQ-UHFFFAOYSA-N
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Description

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is a chemical compound that belongs to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom. This particular compound is characterized by the presence of an amino group at the 2-position and a 3,4-dichlorophenethyl group at the 5-position of the thiadiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole typically involves the reaction of 3,4-dichlorophenethylamine with thiocarbohydrazide under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the thiadiazole ring.

  • Step 1: Formation of Intermediate

    • React 3,4-dichlorophenethylamine with thiocarbohydrazide in a suitable solvent like ethanol or methanol.
    • Heat the reaction mixture to reflux for several hours to form the intermediate.
  • Step 2: Cyclization

    • Add a dehydrating agent such as POCl3 or SOCl2 to the reaction mixture.
    • Continue heating the mixture to promote cyclization and formation of the thiadiazole ring.
    • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the compound into its reduced forms.

    Substitution: The amino group and the dichlorophenethyl group can participate in substitution reactions with electrophiles or nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, acetic acid (CH3COOH)

    Reduction: LiAlH4, sodium borohydride (NaBH4), ethanol (C2H5OH)

    Substitution: Halogenating agents, alkylating agents, acidic or basic conditions

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Various substituted thiadiazole derivatives

Scientific Research Applications

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1,3,4-thiadiazole: Lacks the 3,4-dichlorophenethyl group, resulting in different chemical and biological properties.

    5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the 3,4-dichlorophenethyl group, leading to variations in reactivity and applications.

    2-Amino-5-(2-chlorophenethyl)-1,3,4-thiadiazole: Similar structure but with a different substitution pattern on the phenethyl group.

Uniqueness

2-Amino-5-(3,4-dichlorophenethyl)-1,3,4-thiadiazole is unique due to the presence of the 3,4-dichlorophenethyl group, which imparts distinct chemical and biological properties. This substitution pattern can enhance the compound’s reactivity, stability, and potential biological activities compared to other thiadiazole derivatives.

Properties

Molecular Formula

C10H9Cl2N3S

Molecular Weight

274.17 g/mol

IUPAC Name

5-[2-(3,4-dichlorophenyl)ethyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C10H9Cl2N3S/c11-7-3-1-6(5-8(7)12)2-4-9-14-15-10(13)16-9/h1,3,5H,2,4H2,(H2,13,15)

InChI Key

ZTKDJAIWWYDIPQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC2=NN=C(S2)N)Cl)Cl

Origin of Product

United States

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